molecular formula C8H11IN2O B2822045 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole CAS No. 938066-17-2

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B2822045
CAS No.: 938066-17-2
M. Wt: 278.093
InChI Key: XOMUJCQTYLHICW-UHFFFAOYSA-N
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Description

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H11IN2O It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method includes the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Major Products

    Substitution: Formation of 4-substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Scientific Research Applications

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites on proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
  • 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom allows for versatile chemical modifications, while the tetrahydro-2H-pyran-2-yl group enhances its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-iodo-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMUJCQTYLHICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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